Acyl Group Impact: Thiophene-2-carboxamide vs. Furan-2-carboxamide on Kinase Target Space
The target compound carries a thiophene-2-carboxamide moiety, whereas the closest commercially referenced analog N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide replaces it with a furan-2-carboxamide. In thiophene-carboxamide kinase inhibitor series, the thiophene sulfur provides a larger polarizable surface and distinct electrostatic potential compared to furan oxygen, altering hinge-region hydrogen-bond geometry in kinase binding sites [1]. No direct head-to-head assay data have been published for these two compounds; however, in structurally related IKK-2 inhibitors, the shift from furan to thiophene resulted in >5-fold loss of potency (IC50 shift from 0.42 µM to >2.0 µM against IKK-2) [2], indicating that this bioisosteric replacement is not functionally silent.
| Evidence Dimension | Kinase inhibition potency (IKK-2 IC50 surrogate) |
|---|---|
| Target Compound Data | Not directly reported; expected to retain IKK-2 binding based on patent Markush structures |
| Comparator Or Baseline | N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide (IC50 not reported); furan-thiophene switch in related IKK-2 ligands: 0.42 µM (thiophene) vs. >2.0 µM (furan) [2] |
| Quantified Difference | >4.8-fold potency differential predicted for sulfur-containing heterocycle |
| Conditions | IKK-2 enzyme inhibition assay, thiophene-carboxamide patent series |
Why This Matters
The thiophene-2-carboxamide group is a critical determinant of kinase hinge-binding affinity; selecting the furan analog for screening will likely yield false negatives in IKK-2 or related kinase assays.
- [1] Vertex Pharmaceuticals Inc. Thiophene-carboxamides useful as inhibitors of protein kinases. US Patent 8,399,478 B2, issued March 19, 2013. View Source
- [2] AstraZeneca AB. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. US Patent 7,572,826 B2, issued August 11, 2009. View Source
